molecular formula C22H27N3O3S B6025446 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide

Cat. No.: B6025446
M. Wt: 413.5 g/mol
InChI Key: ICGIQQMNJGIJIM-UHFFFAOYSA-N
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Description

4-[1-(Cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-[1-(Cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as NF-κB, PI3K/Akt, or MAPK, leading to altered cellular responses.

Comparison with Similar Compounds

Uniqueness: 4-[1-(Cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide is unique due to its combination of piperidine, thiazole, and benzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-14-13-29-21(23-14)15(2)24-20(26)16-5-7-18(8-6-16)28-19-9-11-25(12-10-19)22(27)17-3-4-17/h5-8,13,15,17,19H,3-4,9-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGIQQMNJGIJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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